
1-Hydroxy-3-phenylpropan-2-one
描述
1-Hydroxy-3-phenylpropan-2-one is an organic compound with the molecular formula C9H10O2. It is a secondary α-hydroxy ketone, characterized by a benzene ring substituted by a 1-hydroxy-2-oxopropyl group at position 1. This compound is a colorless to pale yellow liquid with a pleasant aromatic odor .
准备方法
1-Hydroxy-3-phenylpropan-2-one can be synthesized through various methods:
Laboratory Synthesis: One common method involves the reaction of benzyl methyl ketone with formaldehyde in the presence of a base, followed by oxidation.
Industrial Production: Industrially, it can be produced by the catalytic hydrogenation of benzylideneacetone using a palladium catalyst under mild conditions.
化学反应分析
1-Hydroxy-3-phenylpropan-2-one undergoes several types of chemical reactions:
科学研究应用
1-Hydroxy-3-phenylpropan-2-one has diverse applications in scientific research:
作用机制
The mechanism of action of 1-Hydroxy-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-Hydroxy-3-phenylpropan-2-one can be compared with similar compounds such as:
属性
IUPAC Name |
1-hydroxy-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCZRWKIQPLYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448699 | |
| Record name | 1-HYDROXY-3-PHENYLPROPAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4982-08-5 | |
| Record name | 1-HYDROXY-3-PHENYLPROPAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
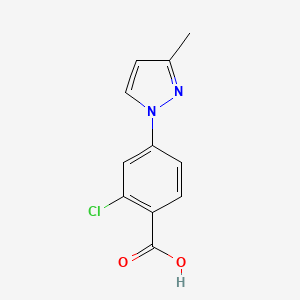
![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)
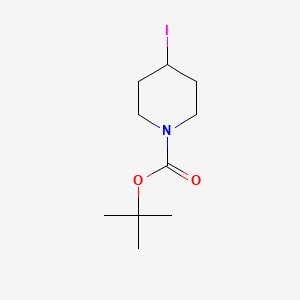

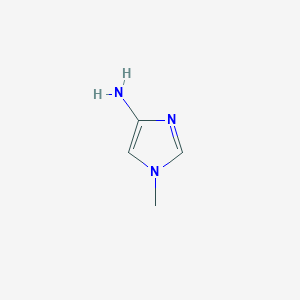
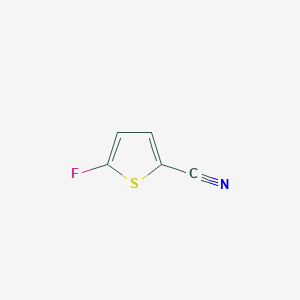
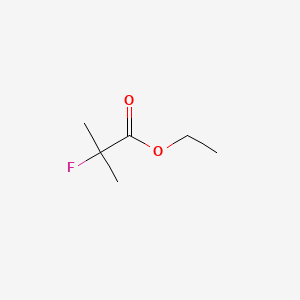
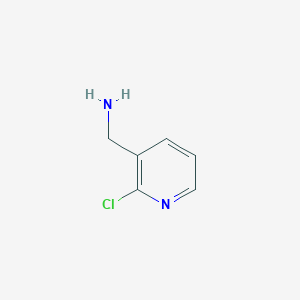
![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)


